4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate
Overview
Description
4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate is an organic compound with the molecular formula C21H17NO6. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate typically involves the esterification of 4-nitrophenol with 4-[(2-methoxyphenoxy)methyl]benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, hydrazine (N2H4) in aqueous solution.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Reduction: 4-Aminophenyl 4-[(2-methoxyphenoxy)methyl]benzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate involves its interaction with various molecular targets depending on the specific application. For instance, in biochemical assays, it acts as a substrate for esterases, which hydrolyze the ester bond to release 4-nitrophenol, a chromogenic product that can be easily detected .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Another nitrophenyl ester used in similar biochemical assays.
4-Nitrophenyl benzoate: A simpler ester with similar reactivity but lacking the methoxyphenoxy group.
Uniqueness
4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate is unique due to the presence of both the nitrophenyl and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various research applications .
Properties
IUPAC Name |
(4-nitrophenyl) 4-[(2-methoxyphenoxy)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-26-19-4-2-3-5-20(19)27-14-15-6-8-16(9-7-15)21(23)28-18-12-10-17(11-13-18)22(24)25/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVUWJFWXLVXBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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